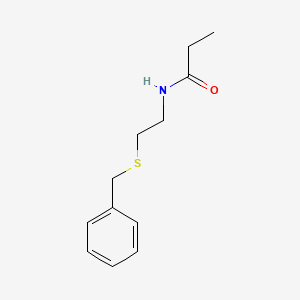
N-(2-benzylsulfanylethyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-benzylsulfanylethyl)propanamide is an organic compound belonging to the class of amides It is characterized by the presence of a benzylsulfanyl group attached to an ethyl chain, which is further connected to a propanamide moiety
准备方法
Synthetic Routes and Reaction Conditions
N-(2-benzylsulfanylethyl)propanamide can be synthesized through several methods. One common approach involves the reaction of 2-bromoethyl benzyl sulfide with propanamide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide at elevated temperatures.
Another method involves the condensation of benzyl mercaptan with 2-chloroethyl propanamide under basic conditions. This reaction can be carried out in the presence of a base such as sodium hydroxide in a solvent like ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, including temperature, solvent, and reaction time, is crucial for efficient production.
化学反应分析
Types of Reactions
N-(2-benzylsulfanylethyl)propanamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alcohols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
N-(2-benzylsulfanylethyl)propanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: this compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: The compound is used in the development of new materials and as a building block for the synthesis of specialty chemicals.
作用机制
The mechanism of action of N-(2-benzylsulfanylethyl)propanamide involves its interaction with specific molecular targets. The benzylsulfanyl group can interact with enzymes or receptors, modulating their activity. The amide moiety may also play a role in binding to biological targets. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
相似化合物的比较
Similar Compounds
N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide: This compound has a similar structure but contains a pyrrolidinone ring instead of the sulfanyl group.
Propanamide: A simpler amide without the benzylsulfanyl group.
N-(2-benzylsulfanylethyl)butanamide: Similar structure with a butanamide moiety instead of propanamide.
Uniqueness
N-(2-benzylsulfanylethyl)propanamide is unique due to the presence of both benzylsulfanyl and propanamide functionalities. This combination allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and development.
属性
IUPAC Name |
N-(2-benzylsulfanylethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NOS/c1-2-12(14)13-8-9-15-10-11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZJJHDKWZLQCGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCCSCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![ethyl 4-{[1-(2-methylbenzyl)-3-oxo-2-piperazinyl]acetyl}-1-piperazinecarboxylate](/img/structure/B6089237.png)
![N-{[1-(2-fluorobenzyl)-2-(isopropylsulfonyl)-1H-imidazol-5-yl]methyl}-N-methyl-1-(4-methyl-1,3-thiazol-2-yl)ethanamine](/img/structure/B6089241.png)
![1-(5-methyl-2-{[1-(4-pyridinylmethyl)-4-piperidinyl]oxy}benzoyl)azepane](/img/structure/B6089246.png)
![2-[4-[(5-methoxy-3-methyl-1H-indol-2-yl)methyl]-1-(2-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6089248.png)
![3-(3-chlorophenyl)-6-hydroxy-5-{[3-methyl-1-(2-methylphenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2,4(1H,3H)-pyrimidinedione](/img/structure/B6089256.png)
![1-(diethylamino)-3-[2-methoxy-4-(4-morpholinylmethyl)phenoxy]-2-propanol](/img/structure/B6089262.png)
![1-[3-[[dicyclopropylmethyl(methyl)amino]methyl]phenoxy]-3-(3,4-dihydro-1H-isoquinolin-2-yl)propan-2-ol](/img/structure/B6089268.png)
![1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]-N-(3-thienylmethyl)ethanamine](/img/structure/B6089275.png)
![2-({[2-(2,3-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)-4,5-dimethoxybenzoic acid](/img/structure/B6089281.png)
![1-[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(tetrahydro-2H-pyran-2-ylmethyl)methanamine](/img/structure/B6089297.png)
![7-[(2-Fluorophenyl)methyl]-2-(3-pyridin-3-ylpropanoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6089304.png)
![N-(3-chloro-4-methoxyphenyl)-2-[(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)thio]acetamide](/img/structure/B6089309.png)
![methyl N-{3-[5-(2-phenylethyl)-1,3,4-oxadiazol-2-yl]propanoyl}methioninate](/img/structure/B6089332.png)
![2-chloro-N-{1-[1-(4-isobutylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B6089356.png)
